molecular formula C10H14FN3 B2575087 N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine CAS No. 2197892-60-5

N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine

Cat. No.: B2575087
CAS No.: 2197892-60-5
M. Wt: 195.241
InChI Key: AIJYAYJLGCYOCS-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine is an organic compound characterized by a fluorinated cyclopentyl ring attached to a pyrazine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine typically involves multiple steps:

    Formation of the Fluorocyclopentyl Intermediate: The initial step involves the fluorination of cyclopentane. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.

    Pyrazine Ring Formation: The next step is the construction of the pyrazine ring. This can be done through a condensation reaction between appropriate precursors, such as 2,3-diaminopyrazine and an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the fluorocyclopentyl intermediate with the pyrazine derivative. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions to form the desired product.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing highly active and selective catalysts to minimize by-products and improve overall yield.

    Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any unsaturated bonds.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), thiols (R-SH)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of saturated amines

    Substitution: Formation of azides or thiol-substituted derivatives

Scientific Research Applications

N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine has several applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorocyclopentyl)-3-methylpyrazin-2-amine
  • N-(2-bromocyclopentyl)-3-methylpyrazin-2-amine
  • N-(2-hydroxycyclopentyl)-3-methylpyrazin-2-amine

Uniqueness

N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased metabolic stability, enhanced lipophilicity, and improved binding interactions with biological targets. These properties can make it more effective in certain applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-(2-fluorocyclopentyl)-3-methylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c1-7-10(13-6-5-12-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJYAYJLGCYOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1NC2CCCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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